N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide (CAS: 681276-86-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 1H-indol-3-ylsulfanyl group, distinguishing it from simpler thiadiazole derivatives. Its molecular formula is C₁₉H₁₇N₄OS₃ (as inferred from structural analogs in and ), with a molecular weight of approximately 425.56 g/mol (calculated based on isotopic data in ).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS3/c1-2-20-14-18-17-13(22-14)16-12(19)8-21-11-7-15-10-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWJOPFLDRYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-(1H-indol-3-ylsulfanyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and indole moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms or to convert the thiadiazole ring to a more saturated form.
Substitution: The ethylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole or indole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and indole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives, which are frequently explored for their pharmacological and agrochemical properties. Below is a systematic comparison with structurally related analogs:
Pharmacological and Functional Analogues
- Acetazolamide (): A sulfonamide derivative with a 1,3,4-thiadiazole core. Unlike the target compound, acetazolamide lacks the indole moiety and ethylsulfanyl group, instead featuring a sulfamoyl group critical for carbonic anhydrase inhibition. This highlights how minor structural changes (e.g., sulfonamide vs. acetamide) drastically alter therapeutic applications .
- Flufenacet (): A herbicide with a trifluoromethyl-thiadiazole core. The target compound’s indole group differentiates it from agrochemical thiadiazoles, suggesting divergent biological targets .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~425) is heavier than simpler analogs like 5f (MW ~353) and 5k (MW ~337), which may affect membrane permeability .
Thermal Stability:
- Melting points for ethylsulfanyl-containing analogs (e.g., 5g : 168–170°C) suggest moderate thermal stability, though data for the indole derivative are lacking .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that combines the biologically active thiadiazole and indole moieties. Compounds containing the 1,3,4-thiadiazole scaffold are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H12N4OS3 |
| Molecular Weight | 304.43 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition was noted with minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL.
- Escherichia coli : Similar MIC values were observed.
These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. For example:
- In vitro studies revealed that derivatives showed cytotoxic effects on various cancer cell lines including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer).
- The IC50 values for these cell lines ranged from 0.28 to 10 µg/mL, indicating potent activity against tumor growth .
A structure–activity relationship analysis demonstrated that modifications to the thiadiazole ring significantly influenced cytotoxicity, emphasizing the importance of functional group positioning on biological efficacy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of key metabolic pathways : This could interfere with microbial growth or cancer cell proliferation.
- Induction of apoptosis in cancer cells : Evidence suggests that certain derivatives induce apoptosis without causing cell cycle arrest .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(5-methylsulfanyl)-1,3,4-thiadiazole | Antimicrobial, Anticancer | MIC: 8–32 µg/mL |
| N-(5-fluoro-1,3,4-thiadiazole)-2-benzamide | Anticancer | IC50: 0.52 μg/mL |
| N-(5-chlorothio)-1,3,4-thiadiazole | Antimicrobial | MIC: 16 µg/mL |
Case Studies
Several case studies have reported on the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy Study : A series of thiadiazole compounds were tested against various pathogens. The study concluded that modifications to the ethylsulfanyl group enhanced antimicrobial activity compared to non-substituted analogs .
- Cytotoxicity Assessment in Cancer Models : A study focused on the anticancer properties of thiadiazole derivatives demonstrated significant inhibition of growth in multiple cancer cell lines with varying IC50 values depending on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
